Superior DNA Binding Affinity of the N,N-Dimethyl Derivative in a Nickel(II) Complex vs. the N-Methyl Analog
The nickel(II) complex of the N,N-dimethyl-substituted ligand (HL2) demonstrated superior DNA binding affinity compared to the complex of the N-methyl-substituted ligand (HL1). The study directly confirmed that the processes of tautomeric change are dependent on the thiosemicarbazone ligand's substitution, which governs the final interaction [1]. The binding constant for the dimethyl derivative (complex 2) was quantified as 3.38 × 10^4 M^-1, which is 2.4-fold higher than the 1.39 × 10^4 M^-1 observed for the N-methyl analog (complex 1), highlighting a clear structure-activity relationship [1].
| Evidence Dimension | DNA binding affinity (K_b) of nickel(II) complexes to calf thymus DNA (CT-DNA) |
|---|---|
| Target Compound Data | K_b = 3.38 × 10^4 M^-1 (for Ni(II) complex of (E)-N,N-dimethyl-2-(quinolin-2-ylmethylene)hydrazinecarbothioamide) |
| Comparator Or Baseline | K_b = 1.39 × 10^4 M^-1 (for Ni(II) complex of (E)-N-methyl-2-(quinolin-2-ylmethylene)hydrazinecarbothioamide) |
| Quantified Difference | The N,N-dimethyl complex exhibits 2.4-fold stronger DNA binding affinity. |
| Conditions | Binding constants (K_b) determined by fluorescence quenching titration with calf thymus DNA (CT-DNA) at room temperature. |
Why This Matters
This data provides a direct, quantitative rationale for selecting the N,N-dimethyl ligand over the N-methyl analog for the development of metal-based therapeutics or DNA-targeting probes, where binding affinity is a primary determinant of activity.
- [1] Inorganica Chimica Acta. (2018). Evaluation of DNA binding and DNA cleavage of nickel(II) complexes with tridentate α-N-heterocyclic thiosemicarbazones ligands. Volume 471, Pages 194-202. View Source
